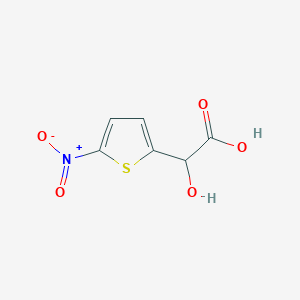
2-Hydroxy-2-(5-nitro-2-thienyl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
化学反应分析
Types of Reactions
2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized thiophene derivatives .
科学研究应用
2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with biological targets, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
2-hydroxy-5-nitrobenzoic acid: Shares the nitro and hydroxyl functional groups but has a different aromatic ring structure.
2-hydroxy-3-nitrothiophene: Similar thiophene ring system with a nitro group at a different position.
Uniqueness
2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds .
生物活性
2-Hydroxy-2-(5-nitro-2-thienyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydroxyl group and a nitro-substituted thiophene moiety, which are crucial for its biological activity. The presence of the 5-nitro group enhances its electron-withdrawing capacity, potentially influencing its interaction with biological targets.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies utilizing the A549 human lung adenocarcinoma model revealed that this compound effectively reduces cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: A549 Cell Line
In a study assessing various derivatives, it was found that compounds with similar structural features to this compound demonstrated a dose-dependent reduction in A549 cell viability:
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| This compound | 66 | 25 |
| Cisplatin | 50 | 10 |
The data indicate that the compound's efficacy is comparable to that of cisplatin, a standard chemotherapeutic agent, suggesting its potential as an alternative or adjunct therapy in lung cancer treatment .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus, showing selective inhibition.
Case Study: Antimicrobial Efficacy
In antimicrobial assays, the following minimum inhibitory concentrations (MICs) were observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 32 |
These results highlight the compound's potential as a therapeutic agent against resistant bacterial strains .
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes. In cancer cells, it may induce oxidative stress and activate apoptotic pathways. For antimicrobial activity, it likely disrupts bacterial cell wall synthesis or function.
属性
分子式 |
C6H5NO5S |
|---|---|
分子量 |
203.17 g/mol |
IUPAC 名称 |
2-hydroxy-2-(5-nitrothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C6H5NO5S/c8-5(6(9)10)3-1-2-4(13-3)7(11)12/h1-2,5,8H,(H,9,10) |
InChI 键 |
YWXLAVANRVJNKO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















